N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

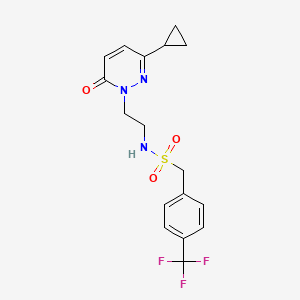

This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a cyclopropyl group, linked via an ethyl chain to a methanesulfonamide moiety bearing a trifluoromethylphenyl group. Its structure combines a heterocyclic system (pyridazinone) with a sulfonamide pharmacophore, a design often employed in medicinal chemistry to enhance target binding and metabolic stability. The cyclopropyl group may confer conformational rigidity, while the trifluoromethyl substituent improves lipophilicity and resistance to oxidative metabolism .

Synthetic routes likely involve cyclization of hydrazide precursors with diketones, analogous to methods reported for related pyridone sulfonamides (e.g., refluxing in ethanol with piperidine acetate) .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3S/c18-17(19,20)14-5-1-12(2-6-14)11-27(25,26)21-9-10-23-16(24)8-7-15(22-23)13-3-4-13/h1-2,5-8,13,21H,3-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRQICSBSGDYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting materials often include cyclopropylamines, pyridazine derivatives, and trifluoromethyl phenyl sulfonyl chlorides. Key steps in the synthesis may involve:

Formation of the pyridazinone core: : This can be achieved by cyclizing suitable diketone precursors with hydrazine derivatives under controlled temperatures.

Alkylation: : An alkylation reaction introduces the ethyl linker between the pyridazine and the sulfonamide group.

Sulfonylation: : This step involves the reaction of the trifluoromethyl phenyl sulfonyl chloride with the alkylated intermediate under basic conditions, resulting in the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized for scalability and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, including:

Oxidation: : The cyclopropyl and pyridazinone groups can be susceptible to oxidative reactions, producing various oxidized derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups present, potentially altering the compound's reactivity and properties.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the sulfonamide group, allowing for further functionalization.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles are typically used to induce these reactions under controlled conditions like specific pH, temperature, and solvent systems.

Major Products

Depending on the type of reaction and conditions, major products can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially varying biological and chemical activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, it may exhibit significant interactions with specific proteins or enzymes, making it a candidate for drug development and biochemical research.

Medicine

Medically, it could be explored for its therapeutic potential, particularly in areas where its unique structural features confer advantages over existing compounds.

Industry

In industry, the compound could be useful in developing new materials or as a specialty chemical in various applications.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide depends on its specific applications. It may interact with specific molecular targets like enzymes or receptors, modulating pathways that affect biological functions. Detailed studies are required to elucidate these interactions fully.

Comparison with Similar Compounds

Structural Analogues

Pyridazinone vs. Pyridone Sulfonamides

The pyridazinone core in the target compound distinguishes it from pyridone-based analogues (e.g., N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide) . Key differences include:

- Ring Strain : The cyclopropyl substituent introduces steric constraints absent in simpler methyl or aryl pyridone derivatives.

Substituent Variations

- Trifluoromethylphenyl Group : This substituent is shared with antiviral agents like rilpivirine, where CF₃ enhances membrane permeability. In contrast, benzothiazole-bearing sulfonamides (e.g., 10a−f in ) rely on aromatic heterocycles for π-π stacking .

Pharmacological and Physicochemical Properties

*Hypothetical data inferred from structural analogues.

Key Findings:

Bioactivity: Pyridone sulfonamides exhibit moderate antiviral activity (IC₅₀ 50–200 nM) , while the target compound’s pyridazinone core may enhance potency due to stronger electron withdrawal.

Synthetic Complexity : The cyclopropyl group complicates synthesis compared to simpler alkyl substituents, requiring specialized reagents (e.g., cyclopropanation agents).

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with notable biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridazinone core, characterized by its cyclopropyl and trifluoromethyl substitutions. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine atoms.

Key structural characteristics:

- Pyridazinone ring: Known for various biological activities.

- Cyclopropyl group: Imparts unique steric and electronic properties.

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyridazine core.

- Introduction of the cyclopropyl group via cyclization reactions.

- Functionalization with the trifluoromethyl phenyl moiety and sulfonamide group.

The detailed synthetic route requires specific reaction conditions and purification methods to isolate the final product effectively.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity: Preliminary studies suggest that the compound induces G1 cell cycle arrest and apoptosis in various cancer cell lines. It has shown promising in vivo antitumor effects, making it a candidate for further development in oncology .

- Anti-inflammatory Effects: Interaction studies indicate potential inhibition of inflammatory pathways, possibly through modulation of specific enzymes or receptors involved in inflammation .

- Antimicrobial Activity: The compound's structural features suggest potential interactions with microbial proteins, positioning it as a candidate for antimicrobial therapy .

Data Table: Biological Activities

| Activity Type | Model Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | < 10 | |

| Anti-inflammatory | In vitro assays | Not specified | |

| Antimicrobial | Bacterial strains | Not specified |

Case Studies

-

Antitumor Efficacy Study:

In a study evaluating the antitumor efficacy of this compound, it was administered to xenograft models of human tumors. Results demonstrated significant tumor growth inhibition compared to control groups, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis. -

Anti-inflammatory Mechanism Investigation:

A separate study focused on the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokine release in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Cyclopropane introduction : Alkylation or cycloaddition to attach the cyclopropyl group to the pyridazinone core .

- Sulfonamide formation : Reaction of a sulfonyl chloride intermediate with a primary amine (e.g., ethylenediamine derivative) under basic conditions (e.g., NaOH or Et₃N) in aprotic solvents like DMF or THF .

- Purification : Column chromatography or recrystallization to isolate intermediates, followed by HPLC or NMR to confirm purity (>95%) .

Q. Key reagents :

- Sulfonyl chlorides (e.g., 4-(trifluoromethyl)phenylmethanesulfonyl chloride) .

- Catalysts : Palladium-based catalysts for coupling reactions (if applicable) .

Methodological tip : Optimize reaction temperatures (60–100°C) and solvent polarity to minimize byproducts like hydrolyzed sulfonamides .

Q. How can researchers confirm the structural identity and purity of this compound?

Analytical techniques :

- NMR spectroscopy : Confirm proton environments (e.g., cyclopropyl CH₂ groups at δ 1.2–1.5 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₉F₃N₄O₃S) .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate this compound’s biological activity?

Experimental design :

- Cell lines : Use cancer models (e.g., HeLa, MCF-7) or enzyme-specific assays (e.g., COX-2 inhibition) based on structural analogs’ reported activities .

- Dose-response curves : Test concentrations (1 nM–100 µM) with triplicate measurements to calculate IC₅₀ values .

- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%) .

Q. Data interpretation :

- Selectivity : Compare activity against related targets (e.g., COX-1 vs. COX-2) using enzymatic assays .

- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding affinity .

Q. How can structural modifications enhance this compound’s potency or selectivity?

SAR strategies :

- Pyridazinone core : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Sulfonamide substituents : Modify the 4-(trifluoromethyl)phenyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Linker optimization : Vary the ethyl spacer length (e.g., propyl vs. ethyl) to improve conformational flexibility .

Q. Screening workflow :

Synthesize analogs via parallel chemistry.

Test in primary assays (e.g., enzyme inhibition).

Prioritize hits with >10-fold selectivity over off-targets .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Root-cause analysis :

- Assay conditions : Compare buffer pH, ion concentrations, and incubation times across studies .

- Compound stability : Verify if degradation (e.g., hydrolysis of sulfonamide) occurs during assays using LC-MS .

- Cell line variability : Test activity in isogenic cell lines to rule out genetic drift .

Q. Statistical approaches :

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

- Reproducibility testing : Replicate key experiments in independent labs with blinded protocols .

Q. What methods are recommended for studying this compound’s mechanism of action?

Target identification :

- Pull-down assays : Use biotinylated analogs to capture binding proteins from cell lysates .

- Computational docking : Model interactions with suspected targets (e.g., kinases) using AutoDock Vina .

- CRISPR screens : Perform genome-wide knockout studies to identify resistance genes .

Q. Pathway analysis :

- Transcriptomics : RNA-seq to map gene expression changes post-treatment .

- Phosphoproteomics : Identify altered signaling nodes via LC-MS/MS .

Q. How can researchers assess this compound’s pharmacokinetic (PK) properties?

In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

- Permeability : Caco-2 cell monolayers to predict intestinal absorption .

Q. In vivo PK :

- Dosing : Administer IV (1 mg/kg) and oral (5 mg/kg) formulations in rodents.

- Plasma sampling : LC-MS/MS to quantify compound levels over 24 hours .

Q. What strategies mitigate stability issues during storage or experimental use?

Storage recommendations :

- Temperature : Store at -20°C in amber vials to prevent light-induced degradation .

- Solvent : Dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles (>3 cycles) .

Q. In-use stability :

- Buffer compatibility : Pre-test solubility in assay buffers (e.g., PBS, Tris-HCl) .

- Degradation monitoring : Run periodic HPLC checks during long-term experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.